molecular formula C16H24FN3O2 B3938472 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline

5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline

Cat. No. B3938472
M. Wt: 309.38 g/mol
InChI Key: BEKSBADIWLJLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline, also known as AZD-6482, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of anilines and is characterized by the presence of a nitro group and a fluoro group in its structure.

Scientific Research Applications

5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 2 (PDE2), which is involved in the regulation of intracellular signaling pathways. Inhibition of PDE2 has been linked to the treatment of various diseases such as depression, anxiety, and cognitive disorders.

Mechanism of Action

The mechanism of action of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline involves the inhibition of PDE2. PDE2 is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP, which are involved in the regulation of intracellular signaling pathways. By inhibiting PDE2, 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline increases the levels of cyclic nucleotides, leading to the activation of downstream signaling pathways. This, in turn, leads to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects. Additionally, 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline has been shown to have a positive effect on cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline is its potency as a PDE2 inhibitor. This makes it a valuable tool for studying the role of PDE2 in various biological processes. However, one limitation of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline. One of the most promising areas of research is the development of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline. Finally, the development of more potent and selective PDE2 inhibitors based on the structure of 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline is an area that warrants further investigation.
Conclusion:
In conclusion, 5-(1-azepanyl)-N,N-diethyl-2-fluoro-4-nitroaniline is a chemical compound that has shown significant potential in the field of drug discovery. Its potent inhibition of PDE2 makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, its therapeutic potential for the treatment of cognitive disorders and cardiovascular disease makes it a promising candidate for further research.

properties

IUPAC Name

5-(azepan-1-yl)-N,N-diethyl-2-fluoro-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-3-18(4-2)14-12-15(16(20(21)22)11-13(14)17)19-9-7-5-6-8-10-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKSBADIWLJLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCCCCC2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-yl)-N,N-diethyl-2-fluoro-4-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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